molecular formula C5H6ClN3 B1347180 2-Chloro-6-hydrazinopyridine CAS No. 5193-03-3

2-Chloro-6-hydrazinopyridine

Cat. No. B1347180
M. Wt: 143.57 g/mol
InChI Key: HFTSPKIAXHZROA-UHFFFAOYSA-N
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Patent
US06949648B2

Procedure details

The title compound was prepared according to the method described in U.S. Pat. No. 4,260,767 (1981). A mixture of 2,6-dichloropyridine (25.0 g, 169 mmol) and hydrazine monohydrate (60 mL, 1.24 mol) was heated and stirred at 100° C. for 4 hours. The solution was ice cooled, and the resulting crude crystals were collected by filtration. The crystals were washed with cold water and air dried. The crystals thus obtained were recrystallized from chloroform/hexane to give the title compound (15.8 g, 65% yield).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Yield
65%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4](Cl)[N:3]=1.O.[NH2:10][NH2:11]>>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([NH:10][NH2:11])[N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
ClC1=NC(=CC=C1)Cl
Name
Quantity
60 mL
Type
reactant
Smiles
O.NN

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stirred at 100° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound was prepared
TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
the resulting crude crystals were collected by filtration
WASH
Type
WASH
Details
The crystals were washed with cold water and air
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The crystals thus obtained
CUSTOM
Type
CUSTOM
Details
were recrystallized from chloroform/hexane

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClC1=NC(=CC=C1)NN
Measurements
Type Value Analysis
AMOUNT: MASS 15.8 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 65.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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